![molecular formula C19H20N2O4 B4018531 N-{2-[(isopropylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4018531.png)
N-{2-[(isopropylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Synthesis Analysis
The synthesis of compounds related to N-{2-[(isopropylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide often involves the formation of complex molecular structures through processes like cyclization and functional group transformations. For instance, compounds involving similar structural motifs have been synthesized through reactions facilitating the formation of hydrogen-bonded dimers and involving interactions such as π–π interactions and C-H⋯O hydrogen bonding (Kranjc et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of benzodioxine rings and carbonyl amide functionalities. These structural features are crucial for the compound's ability to form dimers and participate in intermolecular interactions. The benzodioxine component contributes to the rigidity of the molecule and its potential to engage in π–π stacking interactions, which are significant for the compound's crystallization behavior and molecular recognition processes (Kranjc et al., 2012).
Chemical Reactions and Properties
Compounds with benzodioxine and carbonyl amide functionalities exhibit a range of chemical reactions, including nucleophilic addition and substitution reactions. These reactions can be exploited to introduce various substituents, altering the compound's physical and chemical properties. The presence of the amide group enhances the molecule's ability to participate in hydrogen bonding, significantly affecting its solubility and interaction with biological molecules (Kranjc et al., 2012).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure. The crystalline nature, facilitated by specific intermolecular interactions, impacts the melting point, solubility, and stability of the compound. Moreover, the electronic properties derived from the benzodioxine core and amide functionalities affect the compound's UV absorption and fluorescence characteristics, making it potentially useful in photophysical studies (Kranjc et al., 2012).
Chemical Properties Analysis
The chemical behavior of N-{2-[(isopropylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is significantly influenced by its functional groups. The amide linkage imparts the molecule with the ability to engage in hydrogen bonding, affecting its reactivity with nucleophiles and electrophiles. Additionally, the benzodioxine moiety may undergo electrophilic aromatic substitution reactions, further diversifying the compound's chemistry and its utility in synthetic applications (Kranjc et al., 2012).
properties
IUPAC Name |
N-[2-(propan-2-ylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12(2)20-18(22)13-7-3-4-8-14(13)21-19(23)17-11-24-15-9-5-6-10-16(15)25-17/h3-10,12,17H,11H2,1-2H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKQTBYFLNZJNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2COC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(propan-2-ylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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